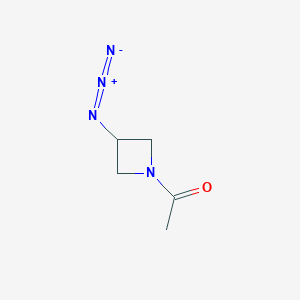
2-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one
Übersicht
Beschreibung
2-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one is a biochemical compound . It is available for purchase from various biochemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC(C(=O)N1CCC(CC1)CCF)N and the InChI string InChI=1S/C10H19FN2O/c1-8(12)10(14)13-6-3-9(2-5-11)4-7-13/h8-9H,2-7,12H2,1H3 . Physical and Chemical Properties Analysis
The molecular formula of this compound is C8H16N2O, and its molecular weight is 156.23 . Further physical and chemical properties are not specified in the retrieved information.Wissenschaftliche Forschungsanwendungen
Synthesis and Labeling
2-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one has been used in the synthesis of neuroleptic agents for metabolic studies. For instance, a neuroleptic agent was synthesized using a multi-step process involving Mannich reaction, Grignard reaction, and several other transformations. This compound was aimed for use in metabolic studies and is a testament to the compound's utility in complex organic synthesis and labeling (Nakatsuka, Kawahara, & Yoshitake, 1981).
Pharmacological Profile Enhancement
The compound has been instrumental in enhancing the pharmacological profile of ligands targeting specific receptors. For instance, modifications involving the introduction of fluorine into 3-(3-(piperidin-1-yl)propyl)indole ligands have led to compounds with high affinity and selectivity for 5-HT1D receptors. These modifications also positively influenced oral absorption and bioavailability, highlighting the compound's role in improving pharmacokinetic properties (van Niel et al., 1999).
Cancer Treatment
In cancer research, derivatives of this compound have shown promise. An Aurora kinase inhibitor with a similar structure has been suggested to be useful in treating cancer by inhibiting Aurora A (ロバート ヘンリー,ジェームズ, 2006). This points towards its potential in developing novel therapeutic agents targeting specific pathways involved in cancer progression.
G Protein-Coupled Receptor Agonists
Furthermore, compounds structurally related to this compound have been found to act as potent G protein-coupled receptor agonists, showing potential in probing the pharmacological potential of such agonists (Sakairi et al., 2012).
Eigenschaften
IUPAC Name |
2-amino-1-[4-(2-fluoroethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O/c1-8(12)10(14)13-6-3-9(2-5-11)4-7-13/h8-9H,2-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIQEGJROFAJNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)CCF)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















